molecular formula C9H10NO4S- B2419621 3-(4-Sulfamoylphenyl)propanoic acid CAS No. 90610-69-8

3-(4-Sulfamoylphenyl)propanoic acid

Cat. No.: B2419621
CAS No.: 90610-69-8
M. Wt: 228.25 g/mol
InChI Key: JUEONDBIBADVGD-UHFFFAOYSA-M
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Description

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. It is a small molecule with a molecular formula of C₉H₁₁NO₄S and a molecular weight of 229.253 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID typically involves the sulfonation of 4-aminophenylpropanoic acid. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonamide group .

Industrial Production Methods

Industrial production of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects such as reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

CAS No.

90610-69-8

Molecular Formula

C9H10NO4S-

Molecular Weight

228.25 g/mol

IUPAC Name

3-(4-sulfamoylphenyl)propanoate

InChI

InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1

InChI Key

JUEONDBIBADVGD-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxytolbutamide, the product of the oxidation of tolbutamide, was prepared using a procedure revised from earlier (Knodell et al. J. Pharmacol. Exp. Ther. 241:1112-1119, 1987). 4-Carboxybenzenesulfonamide (20 g, 0.10 mol, Aldrich) was dissolved in 300 ml of absolute C2H5OH and the solution was purged with HCl gas. The solution was heated under reflux overnight and then concentrated to dryness in vacuo. The residue was dissolved in water and the solution was made alkaline by the addition of Na2CO3 ; the ethyl ester was extracted into CH2Cl2 (3 times) and the combined extracts were dried over Na2SO4, filtered through paper, and concentrated in vacuo. The product 4-carboxyethylbenzenesulfonamide (15.5 g, 68% yield) crystallized from CH2Cl2 : mp 97°-99° C., fast atom bombardment (+) mass spectrum (glycerol, (CH3)2SO) (relative abundance in parentheses) m/z 230 ([M+H]+, 100), 202 (M-28, 32), 184 (m-46, 84); elemental analysis--cald. for C9H11NO4S: C 47.16%, H 4.80%, N 6.11%; found: C 47.33%, H 5.04%, N 6.06%. A portion of the ethyl ester (12.0 g, 60 mmol) was dissolved in 100 ml of distilled tetrahydrofuran (from LiAlH4) containing NaH (4.8 g of a 60% dispersion in mineral oil, 120 mmol) at -10° C. and butyl isocyanate (6.0 g, 60 mmol) was added dropwise, with stirring, over 30 min. The reaction was allowed to come to room temperature and stirred for 2 h more, after which it was quenched by the addition of solid NH4Cl and then H2O. The solution was added to 200 ml of 0.5N NaOH, which was washed three times with CH2Cl2 (to remove residual butyl isocyanate) and then stirred at room temperature overnight to hydrolyze the ethyl ester. The pH of the solution was adjusted to <2 by the addition of 6N HCl and the resulting white precipitate was collected on a filter and washed with H2O. This product, carboxytolbutamide, was dissolved in absolute C2H5OH to yield 9.5 g of crystals (three crops, 53% yield): mp 216°-218° C., 1H NMR [(C2H3)2SO] δ 0.80 (t, 3H, CH3), 1.43 (m, 2H, --CH2CH3), 1.30 (m, 2H, --CH2CH2CH3), 2.93 (m, 2H, --NHCH2 --), 6.57 (bt, 1H, NHCH2 --) 8.01 (d, 2H, phenyl), 8.14 (d, 2H, phenyl). An aliquot of the carboxytolbutamide (2.0 g, 6.3 mmol) was stirred in 50 ml of distilled tetrahydrofuran under N2 at 0° C. and 50 ml of a 1M solution of BH3 in tetrahydrofuran (Aldrich) was added dropwise over 30 min. The solution was allowed to come to room temperature and stirred for 3 h more. Thin layer chromatography (silica gel G, Whatman LK6DF, CHCl3 --CH3OH--conc NH4OH/80-20-1/v-v-v) indicated that the reaction was essentially complete, as judged by the migration of UV-detectable material near tolbutamide (Rf 0.4). H2O (50 ml) was added slowly to the reaction and the pH was lowered to <2 with 6N HCl. The product, hydroxytolbutamide, was extracted into CH2Cl2 three times. The pooled extracts were dried with Na2SO4, filtered through paper, and concentrated in vacuo and the product was crystallized from C2H5OH/H2O (1.2 g from three crops, 67% yield): mp 104.5°-106° C. [lit 98.5°-100° C. (44) and 101°-102° C. (Knodell et al., 1987)]; UV (CH3OH) ε228 13.0 mM-1 cm-1 and ε267 2.85 mM-1 cm-1 ; fast atom bombardment (+) mass spectrum (glycerol/(CH3)2SO) m/z 287 ([M+H]+, 100); 1H NMR [(C2H3)2SO] δ 0.82 (t, 3H), --CH3), 1.18 (m, 2H, --CH2CH3), 1.30 (m, 2H, --CH2CH2CH3), 2.94 (m, 2H, --NHCH2 --), 4.59 (d, 2H, --CH2OH), 5.44 (t, 1H, --OH), 6.46 (t, 1H, NH--CH2 --), 7.51 (d, 2H, o-phenyl, o to CH2OH), 7.84 (d, 2H, m-phenyl, m to --CH2OH), 10.5 (sb, 1H, --SO2NH--); el. anal., cald. for C12H18N2O4S: C 50.35%, H 6.29%, N 9.79%, found: C 50.45%, H 6.36%, N 9.20%.
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4-carboxyethylbenzenesulfonamide
Yield
68%

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